molecular formula C20H26N2O4 B127858 Enalapril Diketopiperazina CAS No. 115729-52-7

Enalapril Diketopiperazina

Número de catálogo B127858
Número CAS: 115729-52-7
Peso molecular: 358.4 g/mol
Clave InChI: BMZHNHHJUGMMLV-XIRDDKMYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Enalapril maleate is a medication used to treat high blood pressure and heart failure. During its shelf life or under certain conditions, enalapril maleate can undergo degradation to form diketopiperazine (DKP), a cyclic dipeptide. This transformation is significant as it can affect the drug's efficacy and safety. The studies provided offer insights into the conditions that promote DKP formation, the kinetics of the reaction, and methods to monitor and evaluate the stability of enalapril maleate formulations .

Synthesis Analysis

The synthesis of DKP from enalapril maleate involves intramolecular cyclization. This process has been studied using a thermal Fourier transform infrared microspectroscope (thermal FT-IR microscopic system), which provided new evidence of DKP formation through the observation of characteristic IR peaks. The formation of DKP starts at around 129°C and reaches a maximum at 137°C . Additionally, stereochemical investigations using NMR spectroscopy have been conducted to analyze the configurational and conformational characteristics of the epimeric DKPs derived from enalapril .

Molecular Structure Analysis

The molecular structure of DKP derivatives of enalapril has been elucidated through NMR spectroscopy, which allowed for the full assignment of 1H and 13C signals. The stereochemistry at the stereogenic centers and the main conformational features of the DKP derivatives were determined from scalar and NOE connections. A notable conformational feature observed is the sidechain's tendency to bend over the piperazinedione ring .

Chemical Reactions Analysis

The chemical reaction leading to the formation of DKP from enalapril maleate has been kinetically studied using thermoanalytical methods. The activation energy for the decomposition of enalapril maleate to DKP was found to be 198 kJ mol⁻¹. The reaction mechanism was shown to depend on temperature, with nucleation being the probable mechanism below 235°C, and a first-order reaction occurring above this temperature when the reaction takes place in the liquid state .

Physical and Chemical Properties Analysis

The physical and chemical properties of enalapril maleate and its degradation to DKP have been evaluated using thermogravimetry (TG) and differential scanning calorimetry (DSC). These methods were used to assess the thermal stability of enalapril maleate tablets and to monitor the interaction between enalapril maleate and excipients during storage. The results indicated that the predominant degradation product was DKP, especially in the absence of sodium bicarbonate, an alkalinizing agent used for thermal stabilization of the drug . Furthermore, a new spectrofluorimetric method was developed to monitor enalapril maleate, which is highly photolabile. The photodegradation of enalapril maleate to DKP was studied, and the fluorescent properties of the drug in solution were found to change after exposure to UV radiation .

Aplicaciones Científicas De Investigación

Tratamiento de la hipertensión y la insuficiencia cardíaca

Enalapril tiene una seguridad y eficacia establecidas en adultos y se usa en la hipertensión, la insuficiencia cardíaca y la insuficiencia renal . En los pacientes pediátricos, enalapril está indicado para niños con hipertensión y se usa fuera de la etiqueta en niños con insuficiencia cardíaca .

Farmacocinética en pacientes pediátricos

Se ha estudiado la farmacocinética de enalapril y su metabolito activo enalaprilato en niños. Los valores del área bajo la curva de enalaprilato en pacientes pediátricos hipertensos aumentaron con respecto a los grupos de edad y mostraron maduración de las funciones corporales con el aumento de la edad .

Tratamiento de la insuficiencia renal

Enalapril también se usa en el tratamiento de la insuficiencia renal. Ayuda a reducir la proteinuria y retrasar la progresión de la enfermedad renal al disminuir la presión arterial alta .

Uso en estudios de insuficiencia cardíaca

La comparación normalizada de la dosis con los estudios de insuficiencia cardíaca reveló que, aunque los pacientes pediátricos con insuficiencia cardíaca de > 20 días de edad mostraron un área bajo la curva similar a la de los pacientes hipertensos, dos pacientes pediátricos de edad muy temprana (<20 días) se presentaron con valores del área bajo la curva 5–6 veces más altos .

Estudio de reacción en estado sólido

La reacción en estado sólido del maleato de enalapril requirió una energía de activación de 195±12 kJ/mol para sufrir los procesos de descomposición y ciclación intramolecular .

Formación de diketopiperazina

La diketopiperazina de enalapril se forma a través del proceso de descomposición y ciclación intramolecular del maleato de enalapril .

Mecanismo De Acción

Target of Action

Enalapril Diketopiperazine primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS) , which is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis .

Mode of Action

Enalapril Diketopiperazine, as a prodrug, is rapidly biotransformed into its active metabolite, enalaprilat . Enalaprilat competitively inhibits ACE, hindering the production of Angiotensin II , a key component of the RAAS that promotes vasoconstriction and renal reabsorption of sodium ions in the kidneys . This inhibition results in lower levels of Angiotensin II, causing an increase in plasma renin activity and a reduction in aldosterone secretion .

Biochemical Pathways

The inhibition of ACE leads to a decrease in Angiotensin II, resulting in vasodilation and a reduction in blood volume due to decreased sodium and water reabsorption . This ultimately leads to a decrease in blood pressure and blood fluid volume .

Pharmacokinetics

After oral administration, approximately 60-70% of Enalapril is absorbed prior to hydrolysis by liver carboxylesterases to yield enalaprilat . The active metabolite, enalaprilat, is excreted in urine (61%; 18% of which was enalapril, 43% was enalaprilat) and feces (33%; 6% of which was enalapril, 27% was enalaprilat) .

Result of Action

The result of Enalapril Diketopiperazine’s action is a decrease in total peripheral resistance without increasing heart oxygen demand . This leads to a reduction in blood pressure in all grades of essential and renovascular hypertension . Aldosterone levels drop while serum renin concentrations rise .

Safety and Hazards

Enalapril should not be used if you are pregnant. If you become pregnant, stop taking this medicine and tell your doctor right away . Avoid contact with skin and eyes. Avoid formation of dust and aerosols .

Direcciones Futuras

Enalapril is a prodrug belonging to the angiotensin-converting enzyme (ACE) inhibitor drug class that works on the renin-angiotensin-aldosterone system, which is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis . The future directions of Enalapril Diketopiperazine could be related to its potential use in the treatment of hypertension and heart failure .

Análisis Bioquímico

Biochemical Properties

Enalapril Diketopiperazine interacts with various enzymes, proteins, and other biomolecules. As a derivative of Enalapril, it is involved in the renin-angiotensin-aldosterone system, which is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis . The active metabolite of Enalapril competitively inhibits the ACE to hinder the production of angiotensin II, a key component of this system .

Cellular Effects

Enalapril Diketopiperazine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it reduces blood pressure and blood fluid volume by inhibiting the formation of angiotensin II, which promotes vasoconstriction and renal reabsorption of sodium ions in the kidneys .

Molecular Mechanism

The molecular mechanism of Enalapril Diketopiperazine involves its interactions with biomolecules and its impact on gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation . The charge transfer process and the mobility of the proton (H+) between Enalapril and maleate molecules was demonstrated using supramolecular modeling analyses and molecular dynamics calculations .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Enalapril Diketopiperazine undergoes changes in its effects. It has been observed that the stability of Enalapril Maleate was dependent on the weight ratio of Enalapril Maleate and Eudragit E . The activation energy of DKP formation for pure Enalapril Maleate was about 141.2 ± 0.7 kJ/mol, but it was reduced significantly to 86.7 ± 0.8 kJ/mol after interaction with Eudragit E .

Dosage Effects in Animal Models

In animal models, the effects of Enalapril Diketopiperazine vary with different dosages . The recommended dosage of Enalapril for treatment of CHF in dogs is 0.25–0.5 mg/kg, PO, every 12–24 hours . Based on the half-life, if continuous ACE inhibition is desired and well tolerated, then a 12-hour dosing interval is recommended .

Metabolic Pathways

Enalapril Diketopiperazine is involved in the renin-angiotensin-aldosterone system, a key metabolic pathway . This system is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis .

Propiedades

IUPAC Name

ethyl (2S)-2-[(3S,8aS)-3-methyl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-3-26-20(25)17(12-11-15-8-5-4-6-9-15)22-14(2)18(23)21-13-7-10-16(21)19(22)24/h4-6,8-9,14,16-17H,3,7,10-13H2,1-2H3/t14-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZHNHHJUGMMLV-XIRDDKMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CCCC3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3CCC[C@H]3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10151178
Record name Enalapril diketopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

115729-52-7
Record name Ethyl (αS,3S,8aS)-hexahydro-3-methyl-1,4-dioxo-α-(2-phenylethyl)pyrrolo[1,2-a]pyrazine-2(1H)-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115729-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enalapril diketopiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115729527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enalapril diketopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-3-methyl-hexahydro-pyrrolo[1,2-a]pyrazin-1,4-dion
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENALAPRIL DIKETOPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/609HCJ5DV4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enalapril Diketopiperazine
Reactant of Route 2
Reactant of Route 2
Enalapril Diketopiperazine
Reactant of Route 3
Enalapril Diketopiperazine
Reactant of Route 4
Enalapril Diketopiperazine
Reactant of Route 5
Reactant of Route 5
Enalapril Diketopiperazine
Reactant of Route 6
Enalapril Diketopiperazine

Q & A

Q1: How can we analytically determine the presence and quantity of Enalapril DKP in Enalapril maleate formulations?

A1: Several analytical methods have proven effective in detecting and quantifying Enalapril DKP. High-performance liquid chromatography (HPLC) coupled with various detection methods has been widely employed [, , ]. Researchers have explored different column types and optimized chromatographic conditions to achieve satisfactory separation and quantification of Enalapril DKP from Enalapril maleate and other potential impurities []. Mixed micellar electrokinetic capillary electrophoresis (MEKC) provides another alternative for analyzing Enalapril DKP, offering advantages in terms of separation efficiency and sensitivity [].

Q2: What is the primary degradation pathway of Enalapril maleate leading to Enalapril DKP formation?

A2: Research suggests that Enalapril maleate degrades into Enalapril DKP through a process called solid-state cyclization [, ]. This intramolecular reaction involves the formation of a cyclic dipeptide structure, releasing water as a byproduct []. Studies utilizing thermal Fourier transform infrared (FTIR) microspectroscopy have provided insights into the kinetics and mechanisms of this degradation pathway, revealing its dependence on factors like temperature and the presence of excipients [, ].

Q3: How does the presence of pharmaceutical excipients influence the stability of Enalapril maleate and the formation of Enalapril DKP?

A3: The stability of Enalapril maleate and the rate of Enalapril DKP formation can be significantly impacted by the presence of excipients in the drug formulation []. Studies have shown that certain excipients, such as Eudragit E, can accelerate the formation of Enalapril DKP []. Understanding these interactions is crucial for developing stable pharmaceutical formulations that minimize degradation and ensure the efficacy and safety of Enalapril maleate products.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.